molecular formula C11H8N2O4 B8305061 [(4-oxo-4H-1-benzopyran-3-yl)carbonyl]urea

[(4-oxo-4H-1-benzopyran-3-yl)carbonyl]urea

Cat. No. B8305061
M. Wt: 232.19 g/mol
InChI Key: CJZIGYHXWJGJIF-UHFFFAOYSA-N
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Patent
US03937837

Procedure details

A hot solution of 10.4 g (0.05 mol) of chromone-3-carbonylchloride in 150 ml of benzene was added over two minutes to a stirred boiling mixture of 3.6 g (0.06 mol) of urea, 100 ml of benzene and two drops of conc. sulfuric acid. The mixture was stirred at reflux for 2 hrs., cooled and filtered; wt 12.3 g; mp 200°-217°. Recrystallization from dimethylformamide gave 63% yield of pure product, mp 247°-250°.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[C:3]([C:12](Cl)=[O:13])=[CH:2]1.[NH2:15][C:16]([NH2:18])=[O:17]>C1C=CC=CC=1.S(=O)(=O)(O)O>[O:11]=[C:4]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=2[O:1][CH:2]=[C:3]1[C:12]([NH:15][C:16]([NH2:18])=[O:17])=[O:13]

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
O1C=C(C(C2=CC=CC=C12)=O)C(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
, cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=COC2=C1C=CC=C2)C(=O)NC(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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